N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide
Overview
Description
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide is a fascinating chemical compound with a unique structure and broad applications in scientific research. This compound has garnered attention for its potential use in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide involves a multi-step process:
Starting Materials: : The process begins with the preparation of the intermediate compounds. Key starting materials include benzyloxy, 3-fluorobenzamide, and the necessary pyrido[1,2-a]pyrazine derivative.
Coupling Reaction: : The first step involves a coupling reaction between benzyloxy and the pyrido[1,2-a]pyrazine derivative under specific conditions, often utilizing catalysts to improve the yield.
Reduction: : The intermediate products undergo a reduction process to transform into the desired functional groups.
Final Assembly: : The final compound is obtained through a series of purification steps including crystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial-scale production requires optimization of the synthetic routes to increase efficiency and reduce costs. This involves the use of high-throughput reactors, automated control systems for precise reaction conditions, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under certain conditions, N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide can undergo oxidation to form various oxidized derivatives.
Reduction: : This compound can be reduced to form different functional groups, depending on the reagents and conditions used.
Substitution: : It can also participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Typical conditions involve acidic or basic environments to facilitate the oxidation process.
Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: : Reagents like halides, acids, or bases are used, depending on the desired substitution product.
Major Products
The major products of these reactions vary but often include derivatives with altered functional groups, which can be used for further chemical modifications or applications.
Scientific Research Applications
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide has a wide range of applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity or function through pathways that can lead to various biological effects.
Comparison with Similar Compounds
When compared with similar compounds, N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide stands out due to its unique benzyloxy and fluorobenzamide components. These elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
List of Similar Compounds
N-(2-(7-(methoxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide
N-(2-(7-(ethoxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide
N-(2-(7-(propyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3-fluorobenzamide
Conclusion
This compound is a compound with significant scientific interest due to its versatile chemical structure and potential applications. From synthetic routes to industrial production, and from chemical reactions to scientific research, this compound offers a wealth of opportunities for further exploration and development.
Properties
IUPAC Name |
N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c25-19-8-4-7-18(13-19)23(30)26-9-10-27-11-12-28-15-22(21(29)14-20(28)24(27)31)32-16-17-5-2-1-3-6-17/h1-8,13-15H,9-12,16H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMQYVCCGQWZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=CC=C3)CCNC(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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